molecular formula C16H30BNO4 B13488696 tert-butyl N-[(3E)-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-yl]carbamate

tert-butyl N-[(3E)-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-yl]carbamate

Cat. No.: B13488696
M. Wt: 311.2 g/mol
InChI Key: XVMNOHJTGYNWCZ-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[(3E)-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-yl]carbamate: is a complex organic compound that features a boron-containing dioxaborolane ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3E)-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-yl]carbamate typically involves the reaction of a suitable boronic acid derivative with a carbamate precursor under controlled conditions. The reaction is often facilitated by the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids.

    Reduction: Reduction reactions can convert the dioxaborolane ring to other boron-containing functional groups.

    Substitution: The compound is reactive in substitution reactions, where the boron center can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.

    Reduction: Lithium aluminum hydride or similar reducing agents.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

    Oxidation: Boronic acids.

    Reduction: Boronates or boranes.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3E)-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-yl]carbamate involves its ability to act as a boron source in various chemical reactions. The boron center can interact with nucleophiles, electrophiles, and radicals, facilitating a wide range of chemical transformations. In biological systems, the compound can target specific enzymes or receptors, modulating their activity through boron-mediated interactions .

Comparison with Similar Compounds

Uniqueness: The uniqueness of tert-butyl N-[(3E)-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-yl]carbamate lies in its specific structural arrangement, which imparts distinct reactivity and stability. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C16H30BNO4

Molecular Weight

311.2 g/mol

IUPAC Name

tert-butyl N-[(E)-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-yl]carbamate

InChI

InChI=1S/C16H30BNO4/c1-13(2,3)20-12(19)18-14(4,5)10-11-17-21-15(6,7)16(8,9)22-17/h10-11H,1-9H3,(H,18,19)/b11-10+

InChI Key

XVMNOHJTGYNWCZ-ZHACJKMWSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C(C)(C)NC(=O)OC(C)(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC(C)(C)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.